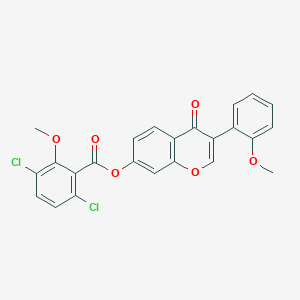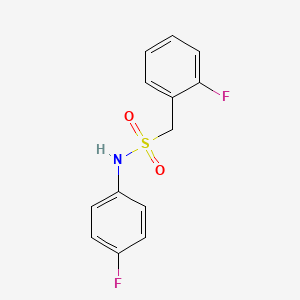![molecular formula C18H15FN4O3 B4579841 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep organic reactions. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, which share structural motifs with the compound , involves the preparation of intermediates that are then coupled to yield the desired product. These processes typically require precise conditions to ensure the correct formation of the triazole ring and the subsequent introduction of the benzodioxine moiety (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a 1,2,4-triazole ring, a benzodioxine moiety, and a fluorobenzyl group. The precise arrangement of these functional groups significantly impacts the compound's biological activity and interaction with biological targets. Structural characterizations, including NMR, IR, and X-ray crystallography, are essential for confirming the molecular structure and understanding the compound's stereochemistry (Kelly et al., 2007).
Chemical Reactions and Properties
Compounds with a 1,2,4-triazole core often participate in various chemical reactions, which can modify their structure and, consequently, their biological activity. For example, the triazole ring can engage in nucleophilic substitution reactions, allowing for the introduction of new functional groups or the modification of existing ones. These chemical transformations are crucial for the diversification of the molecular structure and the enhancement of biological properties (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application in biological systems. These properties are influenced by the compound's molecular structure and can affect its bioavailability, stability, and interaction with biological molecules. Understanding these properties is essential for the development of potential therapeutic agents (Wei-hua et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are crucial for the compound's potential as a therapeutic agent. The presence of the fluorobenzyl group and the 1,2,4-triazole ring contributes to the compound's unique chemical behavior, potentially leading to selective interaction with biological targets and influencing its pharmacological profile (Babu et al., 2015).
Applications De Recherche Scientifique
Antifungal Potential
A novel series of compounds, including N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, were synthesized and evaluated for their antifungal properties. These compounds were investigated as potential fungicidal preservatives against various types of rot fungi, such as white-rot and brown-rot fungi. In specific concentrations, these compounds demonstrated significant inhibition against wet brown-rot fungi, indicating their potential as effective antifungal agents (Abedinifar et al., 2020).
Anticancer Activity
Several studies have explored the potential anticancer properties of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives. These compounds have been synthesized and characterized, with some showing cytotoxic effects on various cancer cell lines, including breast cancer cells. This suggests their potential as anticancer agents, with specific compounds demonstrating significant activity and being considered for further study (Kelly et al., 2007).
Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, potentially including N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. Most compounds exhibited moderate to good activities, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).
Anticonvulsant Agents
The potential of N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives as anticonvulsant agents has been explored. New compounds with various substituents were synthesized and evaluated for their anticonvulsant activity. Among these, certain derivatives showed promising results, suggesting their potential use in treating epilepsy and related disorders (Liu et al., 2016).
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c19-14-4-1-12(2-5-14)10-23-11-20-18(22-23)21-17(24)13-3-6-15-16(9-13)26-8-7-25-15/h1-6,9,11H,7-8,10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLHSOKBUYHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)
![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)
![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)